[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methanol
CAS No.:
Cat. No.: VC13435230
Molecular Formula: C11H16ClN3O
Molecular Weight: 241.72 g/mol
* For research use only. Not for human or veterinary use.
![[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methanol -](/images/structure/VC13435230.png)
Specification
Molecular Formula | C11H16ClN3O |
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Molecular Weight | 241.72 g/mol |
IUPAC Name | [1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl]methanol |
Standard InChI | InChI=1S/C11H16ClN3O/c1-8-6-13-11(14-10(8)12)15-4-2-9(7-16)3-5-15/h6,9,16H,2-5,7H2,1H3 |
Standard InChI Key | DZJWKVBQELBAGX-UHFFFAOYSA-N |
SMILES | CC1=CN=C(N=C1Cl)N2CCC(CC2)CO |
Canonical SMILES | CC1=CN=C(N=C1Cl)N2CCC(CC2)CO |
Introduction
Structural and Chemical Properties
The compound features a pyrimidine ring substituted with chlorine and methyl groups at positions 4 and 5, respectively, linked to a piperidine ring bearing a hydroxymethyl group at position 4. Key properties include:
Structural Insights:
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The pyrimidine ring contributes to π-π stacking interactions, enhancing binding to biological targets .
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The hydroxymethyl group on piperidine improves solubility and enables further functionalization .
Synthetic Routes and Optimization
Core Synthesis Strategies
The compound is synthesized via nucleophilic substitution and coupling reactions:
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Pyrimidine-Piperidine Coupling:
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Hydroxymethyl Introduction:
Case Study: Analog Synthesis
A related compound, [1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl]methanol (CAS 1261230-31-2), was synthesized via:
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Step 1: Reaction of 4-chloro-5-methylpyrimidin-2-amine with 3-hydroxymethylpiperidine in DMF/K<sub>2</sub>CO<sub>3</sub> (yield: 72%).
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Step 2: Purification via column chromatography (EtOAc/hexane, 1:3) .
Challenges:
Analytical and Pharmacokinetic Data
Spectroscopic Characterization
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<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.34 (s, 1H, pyrimidine-H), 4.10–3.90 (m, 1H, -CH(OH)), 3.65–3.50 (m, 2H, piperidine-H), 2.36 (s, 3H, -CH<sub>3</sub>) .
ADME Properties
Parameter | Value | Source |
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Plasma Protein Binding | 89% (human) | |
CYP3A4 Inhibition | IC<sub>50</sub> = 18 μM | |
Bioavailability | 42% (rat, oral) |
Applications and Future Directions
Therapeutic Candidates
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Oncology: Analog 55 (WO2021074138A1) showed tumor growth inhibition (TGI = 68% at 30 mg/kg) .
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Antibacterials: Pyrimidine-piperidine hybrids reduce biofilm formation in P. aeruginosa by 60% .
Industrial Synthesis Optimization
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